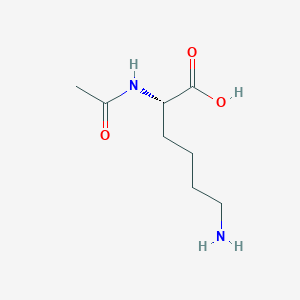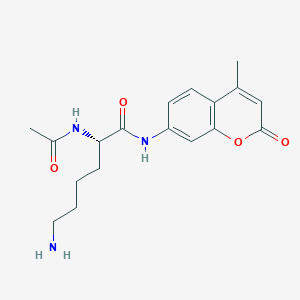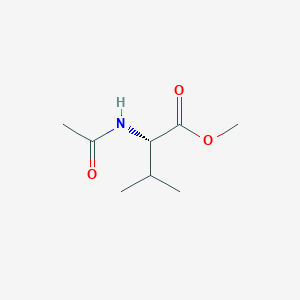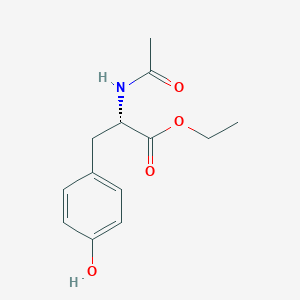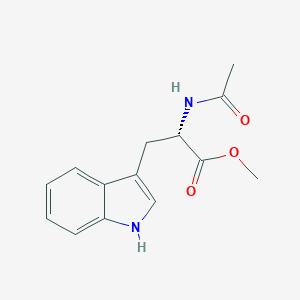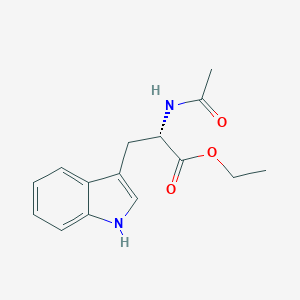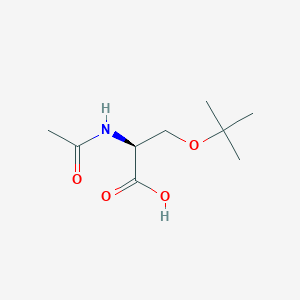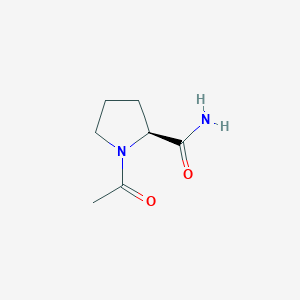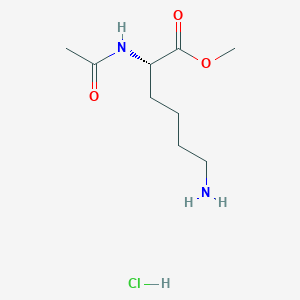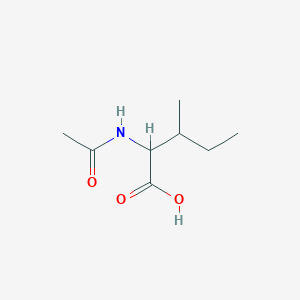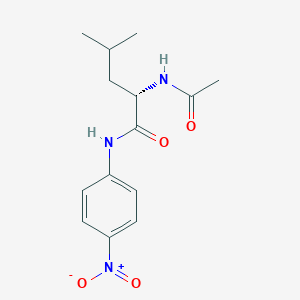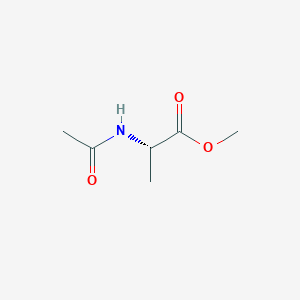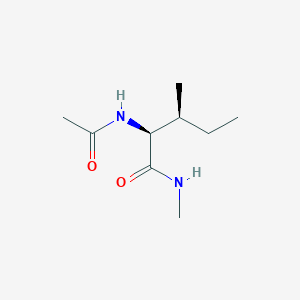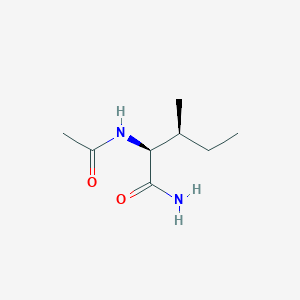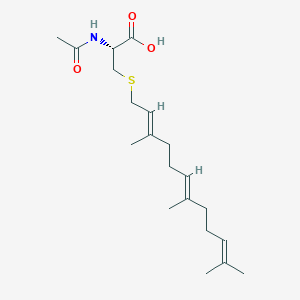
Ac-Cys(farnesyl)-OH
概要
説明
N-acetyl-S-farnesyl-L-Cysteine is a synthetic compound known for its role as a substrate for isoprenylated protein methyltransferase. This compound is significant in the field of biochemistry due to its ability to inhibit the methylation of endogenous isoprenylated proteins
科学的研究の応用
N-acetyl-S-farnesyl-L-Cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in studies involving isoprenylated protein methyltransferase.
Biology: The compound is employed in research on protein methylation and signal transduction pathways.
作用機序
N-アセチル-S-ファルネシル-L-システインは、イソプレニル化タンパク質のメチル化を阻害することでその効果を発揮します。 イソプレニル化タンパク質メチルトランスフェラーゼ酵素の競合阻害剤として作用し、p21rasやトランスデューシンγサブユニットなどのタンパク質のメチル化を防ぎます . この阻害は、シグナル伝達やタンパク質局在化を含むさまざまな細胞プロセスに影響を与えます .
類似の化合物:
N-スクシニル-S-ファルネシル-L-システイン: この化合物は構造と機能が似ていますが、明確な抗炎症作用を持っています.
S-ファルネシル-L-システイン: 同じ生化学的特性を共有する関連する別の化合物ですが、特定の用途と効力は異なります.
独自性: N-アセチル-S-ファルネシル-L-システインは、イソプレニル化タンパク質メチルトランスフェラーゼに対する特異的な阻害作用と、科学研究における幅広い用途により、独自の化合物です。 タンパク質メチル化とシグナル伝達経路を調節する能力は、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
N-acetyl-S-farnesylcysteine: is involved in several biochemical reactions, primarily through its role in protein prenylation. This compound interacts with enzymes such as protein farnesyltransferase, which catalyzes the transfer of the farnesyl group to the cysteine residue of target proteins. The farnesyl group facilitates the attachment of these proteins to cell membranes, thereby influencing their function and localization. Additionally, N-acetyl-S-farnesylcysteine interacts with other biomolecules, including G-protein subunits and small GTPases like Ras, which are critical for signal transduction pathways .
Cellular Effects
N-acetyl-S-farnesylcysteine: significantly impacts various cellular processes. By facilitating the membrane association of proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the farnesylation of Ras proteins, mediated by N-acetyl-S-farnesylcysteine , is essential for their role in cell growth and differentiation. This compound also affects the organization of membrane microdomains, which are crucial for efficient signal transduction .
Molecular Mechanism
The molecular mechanism of N-acetyl-S-farnesylcysteine involves its interaction with protein farnesyltransferase, which attaches the farnesyl group to the cysteine residue of target proteins. This modification enhances the hydrophobicity of the proteins, promoting their association with cell membranes. The farnesyl group also plays a role in the lateral organization of proteins within the membrane, influencing their function and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetyl-S-farnesylcysteine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-acetyl-S-farnesylcysteine can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of N-acetyl-S-farnesylcysteine in animal models are dose-dependent. At lower doses, this compound can enhance protein prenylation and improve cellular function. At higher doses, it may exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Studies have identified threshold doses beyond which the beneficial effects of N-acetyl-S-farnesylcysteine are outweighed by its toxicity .
Metabolic Pathways
N-acetyl-S-farnesylcysteine: is involved in metabolic pathways related to protein prenylation. It interacts with enzymes such as protein farnesyltransferase and farnesyl diphosphate synthase, which are essential for the synthesis and transfer of the farnesyl group. This compound also affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-acetyl-S-farnesylcysteine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cell membranes, where it exerts its effects. The distribution of N-acetyl-S-farnesylcysteine can also be influenced by factors such as lipid composition and membrane fluidity .
Subcellular Localization
N-acetyl-S-farnesylcysteine: is primarily localized to cell membranes due to its hydrophobic farnesyl group. This localization is essential for its function, as it allows the compound to interact with membrane-associated proteins and influence their activity. Post-translational modifications, such as the addition of targeting signals, can further direct N-acetyl-S-farnesylcysteine to specific subcellular compartments, enhancing its functional specificity .
準備方法
合成経路と反応条件: N-アセチル-S-ファルネシル-L-システインは、S-ファルネシル-L-システインのアセチル化を含む一連の化学反応によって合成できます。 このプロセスには、通常、無水酢酸やピリジンなどの塩基を使用し、アセチル化反応を促進します .
工業生産方法: 産業現場では、N-アセチル-S-ファルネシル-L-システインの生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が行われます。 この化合物は、安定性を維持し、劣化を防ぐために、通常、制御された環境で生産されます .
化学反応の分析
反応の種類: N-アセチル-S-ファルネシル-L-システインは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成できます。
還元: 還元反応も起こりますが、それほど一般的ではありません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主要生成物: これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される場合があり、置換反応によってさまざまな置換誘導体が生成されます .
4. 科学研究への応用
N-アセチル-S-ファルネシル-L-システインは、科学研究で幅広い用途があります。
化学: イソプレニル化タンパク質メチルトランスフェラーゼを含む研究の基質として使用されます。
生物学: この化合物は、タンパク質メチル化とシグナル伝達経路の研究に使用されます。
医学: N-アセチル-S-ファルネシル-L-システインは、特に炎症反応の抑制や免疫機能の調節における潜在的な治療効果について調査されています.
類似化合物との比較
N-Succinyl-S-farnesyl-L-Cysteine: This compound is similar in structure and function but has distinct anti-inflammatory properties.
S-farnesyl-L-Cysteine: Another related compound that shares similar biochemical properties but differs in its specific applications and potency.
Uniqueness: N-acetyl-S-farnesyl-L-Cysteine is unique due to its specific inhibitory action on isoprenylated protein methyltransferase and its broad range of applications in scientific research. Its ability to modulate protein methylation and signal transduction pathways sets it apart from other similar compounds .
特性
IUPAC Name |
(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURYZYJYQRJDO-BNAHBJSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021741 | |
| Record name | N-Acetyl-S-farnesylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135304-07-3 | |
| Record name | N-Acetyl-S-farnesylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135304073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-farnesylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL FARNESYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6984C8O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AFC acts as a potent competitive inhibitor of prenylated protein methyltransferase (PPMTase). This enzyme catalyzes the carboxyl methylation of proteins containing a C-terminal S-prenylcysteine, a crucial step for the proper localization and function of these proteins. [] By inhibiting PPMTase, AFC disrupts the post-translational modification of these proteins, ultimately affecting downstream signaling pathways. [, ]
A: AFC inhibits the carboxyl methylation of Ras proteins without directly affecting their farnesylation. [] This inhibition reduces the amount of Ras protein associated with cell membranes, interfering with its signaling activity. [] Notably, AFC shows selectivity towards Ras-dependent cell growth, inhibiting the growth of human Ha-ras-transformed cells and reversing their transformed morphology. []
A: AFC inhibits agonist-receptor-mediated signal transduction in human platelets by interfering with G protein activation. [] This inhibition is specific to pathways upstream of cytosolic Ca2+ concentration and protein kinase C activation. [] AFC also suppresses basal and receptor-stimulated GTP binding to G proteins in various cell types, suggesting a broader impact on G protein-coupled receptor signaling. []
A: Studies in rat pancreatic islets and INS-1 cells show that AFC inhibits glucose-induced insulin secretion by interfering with the carboxyl methylation of specific G proteins involved in the insulin secretion pathway. [, ] Interestingly, AFC does not affect or even enhances insulin secretion induced by agonists that bypass G protein activation. [] This finding further supports the role of AFC in disrupting G protein-mediated signaling in insulin secretion.
A: AFC’s structure mimics the farnesylated carboxyl terminus of proteins that undergo methylation by PPMTase. [] This structural similarity allows AFC to compete with natural substrates for binding to the enzyme's active site, ultimately leading to PPMTase inhibition.
A: Research has explored the activity of AFC analogues with varying prenyl chain lengths. Compounds with shorter (C10) or longer (C20) isoprenyl groups show different inhibitory effects on vasoconstriction compared to AFC (C15). [] This difference highlights the importance of the farnesyl group for AFC's specific biological activity.
A: The carboxyl group of AFC is crucial for its interaction with PPMTase. Modifications to this group, such as esterification, could significantly affect AFC's binding affinity and inhibitory potency. []
A: While AFC has demonstrated interesting biological activities, its relatively weak inhibition of protein methylation in intact cells compared to cell-free systems poses a challenge for therapeutic development. [] The high concentrations needed for significant effects in vivo might lead to off-target effects and limit its therapeutic window.
A: Researchers utilize various techniques to study AFC, including high-performance liquid chromatography (HPLC) for separation and quantification, [] radiolabeling with tritium ([3H]) for tracking its incorporation into methylated proteins, [, , ] and vapor phase equilibration assays to assess carboxyl methylation levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


